[(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
Description
[(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid is a structurally complex compound featuring a 4-fluorophenyl ethylamine moiety linked to a 2-oxoethyl group, which is further connected to a phenylamino substituent and an acetic acid backbone. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the acetic acid moiety may improve solubility and bioavailability.
Properties
IUPAC Name |
2-(N-[2-[2-(4-fluorophenyl)ethylamino]-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-15-8-6-14(7-9-15)10-11-20-17(22)12-21(13-18(23)24)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUZXHPNKZZTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCC2=CC=C(C=C2)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorophenylethylamine with a suitable acylating agent to form an intermediate, which is then coupled with phenylglycine under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which [(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula (Estimated) | Key Functional Groups | Biological Activity/Application | Reference |
|---|---|---|---|---|
| [(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid | C₁₈H₁₉FN₃O₃ (hypothetical) | 4-Fluorophenyl, phenylamino, 2-oxoethyl, acetic acid | Hypothetical enzyme inhibition | - |
| 2-((2E)-2-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-N-(4-methylphenyl)-2-oxoacetamide | C₂₅H₂₀FN₅O₂ | 4-Fluorophenyl, pyrazole, hydrazino, oxoacetamide | Unknown (structural complexity suggests kinase modulation) | |
| (4-{(2S)-2-(1,3-Benzoxazol-2-yl)-2-[(4-fluorophenyl)sulfamoyl]ethyl}phenyl)aminoacetic acid | C₂₄H₂₀FN₃O₆S | Benzoxazole, sulfamoyl, oxoacetic acid | Protein tyrosine phosphatase 1B (PTP1B) inhibition (anti-diabetic) | |
| 2-(4-Fluorophenyl)-2-oxoacetic acid | C₈H₅FO₃ | 4-Fluorophenyl, oxoacetic acid | Synthetic intermediate for pharmaceuticals | |
| Clopidogrel (2-Chlorophenyl...acetic acid) | C₁₆H₁₆ClNO₂S | Thienopyridine, chlorophenyl, acetic acid | Antiplatelet agent (cardiovascular use) |
Key Differences and Implications
Heterocyclic Systems : ’s pyrazole-containing compound and ’s benzoxazole derivative exhibit enhanced binding to enzymatic pockets due to aromatic stacking, unlike the target compound’s linear amide structure.
Sulfonamide vs.
Biological Activity :
- The PTP1B inhibitor () highlights the role of fluorophenyl and oxoacetic acid groups in enzyme inhibition, suggesting analogous mechanisms for the target compound.
- Clopidogrel’s antiplatelet activity () underscores the importance of the acetic acid moiety in pharmacokinetics, which may align with the target’s bioavailability profile.
Pharmacological Potential
- Antimicrobial Activity : ’s oxadiazole-based compounds demonstrate antibacterial efficacy, but the target’s lack of heterocycles may limit similar activity unless optimized.
Research Findings and Data Gaps
- Synthetic Feasibility: ’s synthesis of 2-(2-oxo-2-(phenylamino)ethyl)benzoic acid (22b) via amidation suggests viable routes for the target compound’s preparation.
- Data Limitations : The target compound’s exact molecular weight, spectral data, and in vitro activity remain uncharacterized in the literature, necessitating further study.
Biological Activity
[(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid, often referred to as a derivative of aminoacetic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological properties, including antibacterial and antifungal activities. The following sections will provide a detailed overview of its biological activity, supported by research findings and data tables.
- Molecular Formula : C₁₈H₁₉FN₂O₃
- CAS Number : 1142204-67-8
- Molecular Weight : 330.353 g/mol
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antibacterial and antifungal properties. The presence of the 4-fluorophenyl group is believed to enhance its activity against various microbial strains.
Antibacterial Activity
Several studies have reported on the antibacterial efficacy of similar compounds. For instance, a study indicated that certain derivatives with fluorinated phenyl groups exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various strains, including Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential of the compound was also evaluated, showing promising results against common fungal pathogens such as Candida albicans. Specific MIC values were reported in the range of 16.69 to 78.23 µM, indicating moderate antifungal activity .
Case Studies and Research Findings
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound Name | Activity Type | Target Organism | MIC (µM) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 0.0195 |
| Compound B | Antifungal | C. albicans | 0.0048 |
| Compound C | Antibacterial | S. aureus | 0.0048 |
| Compound D | Antifungal | Fusarium oxysporum | 56.74 |
The mechanism by which [(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt fungal cell membrane integrity, leading to cell death.
Q & A
Q. Table 1. Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Peptide Coupling | 65–75 | >95 | DMF, 80°C, 12 h | |
| Flow Chemistry | 82–88 | >98 | Pd(OAc), 60°C, 2 h |
Q. Table 2. Bioactivity Profile
| Assay Type | Target | IC (μM) | Model System | Reference |
|---|---|---|---|---|
| α-Glucosidase | Enzyme | 12.3 ± 1.5 | In vitro (pH 7.4) | |
| Cytotoxicity | HeLa Cells | 28.7 ± 3.2 | In vitro (MTT) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
